![molecular formula C19H27NO3 B1228483 N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1228483.png)
N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide
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Overview
Description
N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Potential Biological Activities
- N-cycloheptylbenzamides, such as N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide, have been investigated for their potential in various chemical synthesis processes and biological activities. For instance, benzamides with specific ring substituents and heterocyclic amide side chains have shown promise in the synthesis of anti-tubercular scaffolds (Nimbalkar et al., 2018). Similarly, benzamides with trifluoroethoxy ring substituents have been studied for antiarrhythmic activity (Banitt et al., 1977).
Chemical Transformation and Molecular Docking Studies
- Research has also focused on the chemical transformation of benzamides. The cyclization of N-cycloheptylbenzamides under various conditions, such as the action of gaseous hydrogen chloride, has been studied (Kazaryants et al., 2011). Additionally, molecular docking studies have been conducted to evaluate the interaction of benzamide derivatives with biological enzymes, aiding in drug discovery processes (Youssef et al., 2020).
Enzymatic and Catalytic Properties
- The enzymatic oxygenation of N-cycloheptylbenzamides, demonstrating selective reactions and structural determination, has been explored (Johnson et al., 1992). Additionally, studies on rhodium-catalyzed oxidative cycloaddition of benzamides have shown the potential of these compounds in synthesizing intricate molecular structures for medicinal chemistry (Hyster & Rovis, 2010).
Potential Therapeutic Applications
- Research into benzamides has also extended to their potential therapeutic applications. For example, N-cycloheptylbenzamides have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Pau et al., 1999). This highlights the versatility of benzamide compounds in pharmacological research.
properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C19H27NO3/c21-19(20-16-6-3-1-2-4-7-16)15-9-11-17(12-10-15)23-14-18-8-5-13-22-18/h9-12,16,18H,1-8,13-14H2,(H,20,21) |
InChI Key |
AOHGWLYZVBCVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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